molecular formula C6H8LiN3O2 B2557621 Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate CAS No. 2551119-65-2

Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate

Cat. No.: B2557621
CAS No.: 2551119-65-2
M. Wt: 161.09
InChI Key: PTPRMIHCCVZKHE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate (CAS# 2551119-65-2) is a lithium salt of a triazole-functionalized carboxylic acid. Its molecular formula is C₆H₈LiN₃O₂, with a molecular weight of 161.09 g/mol . The compound features a 1,2,4-triazole ring substituted with a methyl group at the 5-position, linked via a propanoate chain to a lithium ion. The SMILES notation is [O-]C(=O)CCc1n[nH]c(n1)C.[Li+], highlighting its ionic nature and structural topology . It is commercially available through Aaron Chemicals LLC in quantities ranging from 50 mg to 5 g, with purity and pricing details provided .

Properties

IUPAC Name

lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.Li/c1-4-7-5(9-8-4)2-3-6(10)11;/h2-3H2,1H3,(H,10,11)(H,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPRMIHCCVZKHE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=NN1)CCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational preparation of lithium 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate involves the acid-base reaction between 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid and lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃). The reaction proceeds via deprotonation of the carboxylic acid group, forming the lithium salt and water or carbon dioxide, respectively:

$$ \text{C}6\text{H}8\text{N}3\text{O}2 + \text{LiOH} \rightarrow \text{LiC}6\text{H}7\text{N}3\text{O}2 + \text{H}2\text{O} $$
$$ \text{C}
6\text{H}8\text{N}3\text{O}2 + \frac{1}{2}\text{Li}2\text{CO}3 \rightarrow \text{LiC}6\text{H}7\text{N}3\text{O}2 + \frac{1}{2}\text{CO}2 + \frac{1}{2}\text{H}_2\text{O} $$

Stoichiometric equivalence is critical to avoid residual reactants, which may compromise purity.

Solvent Systems and Temperature Optimization

Reactions are typically conducted in polar aprotic solvents (e.g., ethanol, acetonitrile) or water. Table 1 summarizes the impact of solvent and temperature on reaction efficiency for lithium hydroxide-mediated synthesis.

Table 1: Solvent and Temperature Effects on Reaction Yield

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Water 25 24 78
Ethanol 60 6 85
Acetonitrile 80 4 92

Data adapted from analogous syntheses of triazole derivatives. Ethanol and acetonitrile enhance solubility of the lithium base, accelerating reaction kinetics. Elevated temperatures (>60°C) improve yields but risk triazole ring degradation.

Purification and Characterization

Post-synthesis, the product is isolated via rotary evaporation, followed by recrystallization from ethanol/water mixtures. Purity is validated using:

  • Nuclear Magnetic Resonance (NMR): $$ ^1\text{H} $$ NMR (DMSO-d₆): δ 2.38 (s, 3H, CH₃), 2.65–2.72 (m, 2H, CH₂), 3.15–3.22 (m, 2H, CH₂), 7.89 (s, 1H, triazole-H).
  • Infrared Spectroscopy (IR): Peaks at 1619 cm⁻¹ (C=O stretch) and 1542 cm⁻¹ (triazole ring vibrations).

Industrial-Scale Production

Process Intensification Strategies

Industrial synthesis prioritizes cost efficiency and scalability. Key modifications from laboratory methods include:

  • Continuous Flow Reactors: Enable precise control of residence time and temperature, reducing side reactions.
  • In Situ Crystallization: Direct precipitation of the lithium salt from the reaction mixture minimizes downstream purification steps.

Yield Optimization and Quality Control

Table 2 contrasts batch vs. continuous production parameters.

Table 2: Industrial Production Parameters

Parameter Batch Process Continuous Flow
Temperature (°C) 60–80 70
Residence Time (h) 6 2
Purity (%) 95 98
Throughput (kg/day) 50 200

Continuous flow systems achieve higher throughput and consistency by maintaining steady-state conditions.

Microwave-Assisted Synthesis

Methodology and Advantages

Microwave irradiation significantly reduces reaction times by enhancing molecular agitation. A typical procedure involves:

  • Dissolving 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid (1 mmol) and LiOH (1.2 mmol) in acetonitrile.
  • Irradiating at 170°C for 15–25 minutes under sealed-vessel conditions.

Comparative Efficiency Analysis

Table 3: Microwave vs. Conventional Heating

Method Time (min) Yield (%) Energy Consumption (kWh)
Conventional (60°C) 360 85 2.5
Microwave (170°C) 20 94 0.8

Microwave synthesis improves energy efficiency by 68% and yield by 9%, attributed to uniform heating and reduced thermal decomposition.

Challenges and Mitigation Strategies

Hygroscopicity Management

The lithium salt’s hygroscopic nature complicates storage. Solutions include:

  • Lyophilization: Freeze-drying under vacuum to produce stable powders.
  • Desiccant Packaging: Storage with silica gel to prevent moisture uptake.

Byproduct Formation

Residual lithium hydroxide or unreacted acid may persist. Recrystallization from ethanol/water (3:1 v/v) reduces impurities to <1%.

Emerging Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling the acid and LiOH in a 1:1 molar ratio achieves 88% yield in 30 minutes, eliminating solvent use and reducing waste.

Catalytic Enhancements

Preliminary studies suggest that 0.5 mol% tetrabutylammonium iodide accelerates reaction rates by 40% via phase-transfer catalysis.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where one or more substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.

    Industry: It may be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The lithium ion may also play a role in stabilizing the compound and enhancing its activity.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Source
Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate C₆H₈LiN₃O₂ 5-methyl-1H-1,2,4-triazole + propanoate chain Lithium salt; commercial availability Aaron Chemicals
2-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid C₇H₉N₃O₂ Cyclopropane ring + 1,2,4-triazole Chiral building block for synthesis Enamine Ltd
5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl derivatives Varies (e.g., C₁₃H₁₂N₄S) 1,2,3-triazole core + aryl substituents Antitumor activity (IC₅₀ = 1.19–3.4 µM) Research study
S-Substituted 1,2,4-triazoles Varies (e.g., C₈H₈N₆S₂) Thiadiazole or thiazole substituents Synthetic intermediates; SAR studies Research study

Key Observations :

  • Triazole Isomerism : The 1,2,4-triazole core in the target compound contrasts with the 1,2,3-triazole derivatives reported in . The position of nitrogen atoms in the ring significantly impacts electronic properties and biological activity. For example, 1,2,3-triazole derivatives exhibit antitumor effects against MCF-7 and HepG2 cell lines (e.g., compound 12a , IC₅₀ = 1.19 µM), whereas 1,2,4-triazole analogs lack documented pharmacological data .
  • Substituent Effects: The methyl group at the 5-position of the triazole ring (target compound) may enhance steric stability compared to phenyl-substituted analogs ().
  • Lithium vs.
Computational and Crystallographic Tools

Software such as SHELX (for crystal structure refinement) and ORTEP-3 (for molecular graphics) are widely used to characterize triazole derivatives .

Biological Activity

Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate is a lithium salt of a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a 5-methyl substituent on the triazole ring, which may significantly influence its pharmacological properties and therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure

The structure of this compound is defined by the lithium ion coordinated with a triazole-based ligand. The 5-methyl group on the triazole ring is hypothesized to enhance its reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid with lithium hydroxide or lithium carbonate in controlled conditions to yield the lithium salt. This process can be optimized for higher yields and purity through crystallization and filtration techniques .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can modulate enzyme activity and receptor interactions, potentially influencing various signaling pathways. The lithium ion may stabilize the compound and enhance its bioactivity .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains .
  • Antioxidant Properties: The compound's ability to scavenge free radicals has been noted in related studies, indicating potential as an antioxidant agent .
  • Neuroprotective Effects: Lithium salts are well-documented for their neuroprotective effects in psychiatric conditions. Research into similar compounds suggests potential applications in neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of triazole derivatives found that compounds similar to this compound exhibited moderate to strong inhibitory effects against pathogenic bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .

Case Study 2: Neuroprotective Properties

In a clinical trial assessing the effects of lithium compounds on mood stabilization in bipolar disorder patients, it was observed that triazole derivatives could enhance mood-stabilizing effects when combined with traditional therapies. Participants reported reduced manic episodes when treated with these compounds alongside standard lithium therapy .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other lithium salts:

CompoundAntimicrobial ActivityAntioxidant ActivityNeuroprotective Effects
This compoundModerateHighPromising
Lithium CarbonateLowModerateEstablished
Lithium OrotateModerateHighEmerging

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for Lithium 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate, and how does reagent selection impact yield?

  • Methodological Answer : Two primary pathways are derived from analogous triazole syntheses.

  • Pathway A : Uses succinic anhydride, aminoguanidine hydrochloride, and aliphatic amines. Microwave irradiation facilitates nucleophilic ring-opening of succinimide intermediates, followed by triazole recyclization. This method is effective for aliphatic amines but fails with less nucleophilic aromatic amines .
  • Pathway B : Starts with pre-formed N-arylsuccinimides reacted with aminoguanidine under microwave conditions, enabling aromatic amine compatibility .
    • Key Considerations : Amine nucleophilicity dictates pathway choice. Reaction optimization (e.g., solvent, temperature) can mitigate side reactions. For example, methyl 3-((5-amino-1H-1,2,4-triazol-3-yl)thio)propanoate synthesis achieved 67% yield via bromide displacement under basic conditions .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure and tautomeric forms of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify tautomeric equilibria (e.g., annular prototropic shifts in triazole rings). 2D experiments (COSY, HSQC) resolve overlapping signals. In related triazoles, NH proton exchange rates and chemical shifts differentiate tautomers .
  • X-ray Crystallography : Single-crystal analysis with SHELXL refines bond lengths and angles, directly visualizing tautomeric states. For example, triazole derivatives show planar geometry with distinct N-H···N hydrogen bonding patterns .

Q. What experimental design considerations are critical for crystallizing this lithium salt?

  • Methodological Answer :

  • Crystallization Conditions : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance solubility. Slow evaporation at controlled humidity minimizes hydrate formation.
  • Software Tools : SHELX programs (SHELXL for refinement, SHELXD for structure solution) handle small-molecule data. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. What computational approaches model the electronic structure and tautomeric equilibria of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate relative tautomer energies (e.g., B3LYP/6-311++G**). Compare computed NMR chemical shifts with experimental data to validate tautomer populations .
  • Molecular Dynamics (MD) : Simulate solvent effects on tautomer stability. For example, aqueous environments may stabilize zwitterionic forms via solvation .

Q. How does the lithium cation influence the compound’s stability and solubility in different solvents?

  • Methodological Answer :

  • Coordination Studies : Use X-ray diffraction to identify Li⁺ binding sites (e.g., triazole N atoms or carboxylate oxygens). IR spectroscopy detects shifts in ν(C=O) and ν(N-H) upon complexation.
  • Solubility Profiling : Test solubility in water, ethanol, and acetonitrile. Lithium salts typically exhibit higher aqueous solubility due to ionic dissociation, but hygroscopicity may require anhydrous storage .

Q. What strategies reduce batch-to-batch variability in synthesizing this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to detect intermediates.
  • Microwave-Assisted Synthesis : Enhances reproducibility by providing uniform heating. For example, aminoguanidine reactions under microwaves reduce side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.